molecular formula C14H20O B568980 (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol CAS No. 1228105-37-0

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol

Cat. No.: B568980
CAS No.: 1228105-37-0
M. Wt: 204.313
InChI Key: IVXXREZCAOVXSV-GQCTYLIASA-N
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Description

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol typically involves the reaction of 4-tert-butylstyrene with appropriate reagents under controlled conditions. One common method involves the use of dibromamine-T and sodium thiosulfate in a mixture of water and acetone at room temperature. The reaction mixture is then extracted with ethyl acetate, dried, and purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylstyrene: A precursor in the synthesis of (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol.

    4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the butenol chain.

    4-tert-Butylbenzaldehyde: Contains the tert-butylphenyl group with an aldehyde functional group.

Uniqueness

This compound is unique due to its combination of a phenyl ring with a tert-butyl group and a butenol chain, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(E)-4-(4-tert-butylphenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h4,6-10,15H,5,11H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXREZCAOVXSV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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